molecular formula C20H21NO2 B5094679 8-[4-(4-methylphenoxy)butoxy]quinoline

8-[4-(4-methylphenoxy)butoxy]quinoline

Cat. No.: B5094679
M. Wt: 307.4 g/mol
InChI Key: CBTQPFDQODREEO-UHFFFAOYSA-N
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Description

8-[4-(4-methylphenoxy)butoxy]quinoline is a synthetic organic compound belonging to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. This specific derivative features a 4-methylphenoxy moiety connected via a butoxy linker chain at the 8-position of the quinoline core, which influences its physicochemical properties and research potential. Quinoline derivatives are privileged scaffolds in medicinal chemistry and chemical biology due to their diverse biological activities and ability to interact with various biological targets. Quinoline-based compounds, such as this derivative, are of significant interest in scientific research for developing new therapeutic agents. They have been extensively studied for applications including anticancer, antimicrobial, anti-Alzheimer's, and anti-parasitic research. The 8-hydroxyquinoline core, from which this compound is derived, is a well-known chelating agent, and its Mannich base derivatives have shown potential as neuroprotective agents in Alzheimer's disease research by influencing multiple intramolecular targets. Furthermore, similar quinoline derivatives with alkoxy linkers have been investigated as potential phosphodiesterase inhibitors, which play critical roles in cellular signaling pathways. The mechanism of action for quinoline derivatives often involves interaction with enzymes or receptors; modifications at specific positions on the quinoline ring, such as the phenoxy and alkoxy substituents present in this molecule, can significantly affect biological activity, potency, and selectivity against certain targets. This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-[4-(4-methylphenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16-9-11-18(12-10-16)22-14-2-3-15-23-19-8-4-6-17-7-5-13-21-20(17)19/h4-13H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTQPFDQODREEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-methylphenoxy)butoxy]quinoline typically involves the reaction of 4-methylphenol with 4-bromobutyl bromide to form 4-(4-methylphenoxy)butyl bromide. This intermediate is then reacted with quinoline in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-methylphenoxy)butoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(4-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected 8-Substituted Quinolines
Compound Melting Point (°C) Solubility Key Spectral Data (NMR)
8-(Benzyloxy)-7-fluoro-5-((4-fluorophenyl)sulfonyl)quinoline 90 (post-workup) DCM, DMSO δ 5.50 (s, 2H, CH₂), 7.30–7.53 (m, aromatic)
8-Methoxy-4-(4-methoxyphenyl)-quinoline Not reported Chloroform Crystallographic dihedral angle: 62.17°
8-[4-(Phthalimid-2-yl)butyloxy]quinoline Not reported DMF, Ethyl acetate IR: 1700 cm⁻¹ (C=O stretch)

Q & A

Q. What analytical approaches deconvolute mixed crystal structures in quinoline derivatives?

  • Methodology : Employ single-crystal X-ray diffraction to resolve polymorphism. Pair with powder XRD and DSC to identify crystalline phases. Computational crystal structure prediction (Materia Informatics) aids in interpreting diffraction patterns .

Key Notes

  • Data Contradictions : Cross-referencing synthetic yields (e.g., 60–85% in vs. 45–70% in ) may reflect solvent choice or catalyst loading differences.
  • Biological Replicability : Variations in IC50_{50} values across studies often stem from cell line heterogeneity or assay endpoint definitions .

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